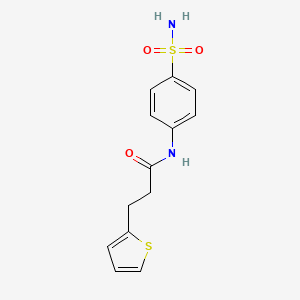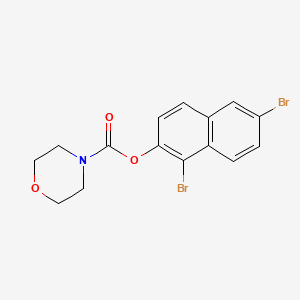
N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Sulfamoylphenyl)-3-(thiophen-2-yl)propanamid: ist eine organische Verbindung, die eine Sulfonamidgruppe aufweist, die an einen Phenylring gebunden ist, der wiederum über eine Propanamidverknüpfung mit einem Thiophenring verbunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-(4-Sulfamoylphenyl)-3-(thiophen-2-yl)propanamid umfasst in der Regel die folgenden Schritte:
Bildung der Sulfonamidgruppe: Die Sulfonamidgruppe kann durch Umsetzung von 4-Aminobenzolsulfonamid mit einem geeigneten Acylierungsmittel eingeführt werden.
Kopplung mit Thiophen: Der Thiophenring kann durch eine Kupplungsreaktion, wie z. B. eine Suzuki- oder Stille-Kupplung, unter Verwendung einer Thiophenboronsäure oder eines Stannanderivats eingeführt werden.
Bildung der Propanamidverknüpfung: Der letzte Schritt beinhaltet die Bildung der Propanamidverknüpfung, die durch eine Amidkupplungsreaktion unter Verwendung eines geeigneten Carbonsäurederivats und eines Kupplungsreagenzes wie EDCI oder DCC erreicht werden kann.
Industrielle Produktionsmethoden: Die industrielle Produktion von N-(4-Sulfamoylphenyl)-3-(thiophen-2-yl)propanamid würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen:
Oxidation: Der Thiophenring in N-(4-Sulfamoylphenyl)-3-(thiophen-2-yl)propanamid kann Oxidationsreaktionen eingehen, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Sulfonamidgruppe kann unter starken Reduktionsbedingungen zu einem Amin reduziert werden.
Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) oder Wasserstoffperoxid (H2O2) können für Oxidationsreaktionen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Boran (BH3) können für Reduktionsreaktionen eingesetzt werden.
Substitution: Elektrophile Reagenzien wie Salpetersäure (HNO3) für die Nitrierung oder Brom (Br2) für die Bromierung können unter sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Nitro- oder halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: N-(4-Sulfamoylphenyl)-3-(thiophen-2-yl)propanamid kann als Baustein in der organischen Synthese verwendet werden, insbesondere bei der Entwicklung neuer Materialien mit einzigartigen elektronischen Eigenschaften.
Biologie: Diese Verbindung kann als Sonde in biologischen Studien dienen, um die Rolle von Sulfonamid- und Thiophen-haltigen Molekülen in biologischen Systemen zu untersuchen.
Industrie: In der Industrie kann diese Verbindung bei der Entwicklung fortschrittlicher Materialien wie leitfähiger Polymere oder Sensoren verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-(4-Sulfamoylphenyl)-3-(thiophen-2-yl)propanamid beruht wahrscheinlich auf Wechselwirkungen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Sulfonamidgruppe kann die Struktur natürlicher Substrate imitieren und so die Enzymaktivität hemmen. Der Thiophenring kann zur Fähigkeit der Verbindung beitragen, mit hydrophoben Taschen in Proteinen zu interagieren, wodurch die Bindungsaffinität verstärkt wird.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide typically involves the following steps:
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting 4-aminobenzenesulfonamide with an appropriate acylating agent.
Coupling with Thiophene: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage, which can be achieved through an amide coupling reaction using a suitable carboxylic acid derivative and a coupling reagent like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiophene ring in N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide can be used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.
Biology: This compound may serve as a probe in biological studies to investigate the role of sulfonamide and thiophene-containing molecules in biological systems.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers or sensors.
Wirkmechanismus
The mechanism of action of N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiophene ring may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
N-(4-Sulfamoylphenyl)-2-(thiophen-2-yl)acetamid: Ähnliche Struktur, aber mit einer Acetamidverknüpfung anstelle einer Propanamidverknüpfung.
N-(4-Sulfamoylphenyl)-3-(furan-2-yl)propanamid: Ähnliche Struktur, aber mit einem Furanring anstelle eines Thiophenrings.
N-(4-Sulfamoylphenyl)-3-(pyridin-2-yl)propanamid: Ähnliche Struktur, aber mit einem Pyridinring anstelle eines Thiophenrings.
Einzigartigkeit: N-(4-Sulfamoylphenyl)-3-(thiophen-2-yl)propanamid ist aufgrund des Vorhandenseins sowohl einer Sulfonamidgruppe als auch eines Thiophenrings einzigartig, die unterschiedliche elektronische und sterische Eigenschaften verleihen können. Diese Merkmale können sein Potenzial als vielseitiger Baustein in der organischen Synthese und seine Wirksamkeit in biologischen Anwendungen verbessern.
Eigenschaften
Molekularformel |
C13H14N2O3S2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-(4-sulfamoylphenyl)-3-thiophen-2-ylpropanamide |
InChI |
InChI=1S/C13H14N2O3S2/c14-20(17,18)12-6-3-10(4-7-12)15-13(16)8-5-11-2-1-9-19-11/h1-4,6-7,9H,5,8H2,(H,15,16)(H2,14,17,18) |
InChI-Schlüssel |
QMAXNDFVUZCBGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)

![7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol](/img/structure/B12136337.png)
![4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12136351.png)
![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12136367.png)
![5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136377.png)
![(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136385.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12136392.png)
![5-[4-(Benzyloxy)phenyl]-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136393.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136401.png)
![1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B12136410.png)

![4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12136422.png)
